Cas no 2648962-84-7 (Tert-butyl 1-chloro-1-(fluorosulfonyl)-6-azaspiro[2.5]octane-6-carboxylate)

Tert-butyl 1-chloro-1-(fluorosulfonyl)-6-azaspiro[2.5]octane-6-carboxylate is a specialized spirocyclic compound featuring both chloro and fluorosulfonyl functional groups. Its unique structure, incorporating a rigid spiro[2.5]octane framework, makes it a valuable intermediate in organic synthesis, particularly for constructing complex heterocycles. The tert-butyloxycarbonyl (Boc) group enhances stability, facilitating handling and storage, while the fluorosulfonyl moiety offers reactivity for further functionalization. This compound is particularly useful in medicinal chemistry and materials science, where its structural complexity and functional group diversity enable precise modifications. Its well-defined reactivity profile ensures consistent performance in synthetic applications.
Tert-butyl 1-chloro-1-(fluorosulfonyl)-6-azaspiro[2.5]octane-6-carboxylate structure
2648962-84-7 structure
Product Name:Tert-butyl 1-chloro-1-(fluorosulfonyl)-6-azaspiro[2.5]octane-6-carboxylate
CAS No:2648962-84-7
MF:C12H19ClFNO4S
MW:327.799965143204
CID:6207292
PubChem ID:165905614
Update Time:2025-08-05

Tert-butyl 1-chloro-1-(fluorosulfonyl)-6-azaspiro[2.5]octane-6-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 2648962-84-7
    • tert-butyl 1-chloro-1-(fluorosulfonyl)-6-azaspiro[2.5]octane-6-carboxylate
    • EN300-7469835
    • Tert-butyl 1-chloro-1-(fluorosulfonyl)-6-azaspiro[2.5]octane-6-carboxylate
    • Inchi: 1S/C12H19ClFNO4S/c1-10(2,3)19-9(16)15-6-4-11(5-7-15)8-12(11,13)20(14,17)18/h4-8H2,1-3H3
    • InChI Key: QVMGLSVBCGVBPJ-UHFFFAOYSA-N
    • SMILES: ClC1(CC21CCN(C(=O)OC(C)(C)C)CC2)S(=O)(=O)F

Computed Properties

  • Exact Mass: 327.0707351g/mol
  • Monoisotopic Mass: 327.0707351g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 517
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 72.1Ų

Tert-butyl 1-chloro-1-(fluorosulfonyl)-6-azaspiro[2.5]octane-6-carboxylate Pricemore >>

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Tert-butyl 1-chloro-1-(fluorosulfonyl)-6-azaspiro[2.5]octane-6-carboxylate Related Literature

Additional information on Tert-butyl 1-chloro-1-(fluorosulfonyl)-6-azaspiro[2.5]octane-6-carboxylate

Tert-butyl 1-chloro-1-(fluorosulfonyl)-6-azaspiro[2.5]octane-6-carboxylate (CAS No. 2648962-84-7): A Multifaceted Compound in Modern Chemical Biology

Tert-butyl 1-chloro-1-(fluorosulfonyl)-6-azaspiro[2.5]octane-6-carboxylate, identified by its CAS number 2648962-84-7, is a sophisticated organic compound that has garnered significant attention in the realm of chemical biology and pharmaceutical research. This spirocyclic structure, characterized by its unique arrangement of nitrogen and sulfur atoms, presents a rich scaffold for the development of novel bioactive molecules. The compound's distinct chemical features, including the presence of a fluorosulfonyl group and a tert-butyl ester moiety, make it a promising candidate for various applications in drug discovery and molecular imaging.

The significance of Tert-butyl 1-chloro-1-(fluorosulfonyl)-6-azaspiro[2.5]octane-6-carboxylate lies in its potential to serve as a key intermediate in the synthesis of biologically active compounds. The spirocyclic core provides a rigid framework that can enhance the binding affinity and selectivity of drug candidates. Moreover, the fluorosulfonyl group is known for its ability to modulate metabolic stability and pharmacokinetic properties, making it an attractive feature for medicinal chemists seeking to optimize drug-like characteristics.

In recent years, there has been a surge in research focused on spirocyclic compounds due to their unique structural and functional properties. Spiro compounds are particularly valued for their ability to exhibit conformational rigidity, which can improve the binding efficiency of small-molecule drugs to biological targets. The work of researchers at leading academic institutions has demonstrated that spirocyclic scaffolds can be effectively incorporated into drug molecules to enhance their pharmacological activity. For instance, studies have shown that spirocyclic derivatives exhibit potent inhibitory effects on various enzymes and receptors involved in human diseases.

The incorporation of the fluorosulfonyl group into the molecular structure of Tert-butyl 1-chloro-1-(fluorosulfonyl)-6-azaspiro[2.5]octane-6-carboxylate adds another layer of complexity and functionality. Fluorosulfonyl groups are well-documented for their role in enhancing the metabolic stability of drug candidates by resisting hydrolysis and oxidation. This property is particularly valuable in the development of long-acting therapeutics where maintaining bioavailability over an extended period is crucial. Additionally, fluorosulfonyl derivatives have been explored for their potential in photodynamic therapy due to their ability to generate reactive oxygen species upon exposure to light.

The tert-butyl ester moiety in this compound also contributes to its versatility as a synthetic intermediate. Ester groups are commonly used in organic synthesis due to their reactivity in various transformations, including esterification, hydrolysis, and transesterification reactions. These reactions allow for the facile modification of the molecular structure, enabling chemists to tailor the properties of the final product to meet specific pharmacological requirements. The tert-butyl group, being a bulky alkyl group, can also influence the solubility and bioavailability of drug candidates, making it an important consideration in drug design.

Recent advancements in computational chemistry have further highlighted the potential of Tert-butyl 1-chloro-1-(fluorosulfonyl)-6-azaspiro[2.5]octane-6-carboxylate as a lead compound for drug discovery. Molecular modeling studies have demonstrated that this compound can effectively interact with biological targets such as kinases and proteases, which are implicated in various diseases including cancer and inflammatory disorders. By leveraging computational tools, researchers can predict the binding modes and affinity of this compound with high precision, thereby accelerating the drug discovery process.

The synthesis of Tert-butyl 1-chloro-1-(fluorosulfonyl)-6-azaspiro[2.5]octane-6-carboxylate represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves careful control over reaction conditions to ensure high yield and purity. Techniques such as nucleophilic substitution reactions, cyclization processes, and protecting group strategies are employed to construct the complex spirocyclic framework. The successful synthesis of this compound underscores the growing capability of synthetic chemists to create intricate molecular architectures with tailored functionalities.

The applications of Tert-butyl 1-chloro-1-(fluorosulfonyl)-6-azaspiro[2.5]octane-6-carboxylate extend beyond pharmaceuticals into other areas such as agrochemicals and material science. The unique chemical properties of this compound make it suitable for developing novel pesticides and herbicides that target specific biological pathways in plants and pests. Additionally, its ability to undergo various chemical transformations allows for its use in material science applications where precise molecular control is essential.

In conclusion, Tert-butyl 1-chloro-1-(fluorosulfonyl)-6-azaspiro[2.5]octane-6-carboxylate (CAS No. 2648962-84-7) is a versatile compound with significant potential in multiple fields of chemistry and biology. Its unique structural features, including the spirocyclic core, fluorosulfonyl group, and tert-butyl ester moiety, make it an attractive scaffold for drug discovery and molecular engineering. As research continues to uncover new applications for this compound, its importance in advancing scientific knowledge and developing innovative therapeutics is undeniable.

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